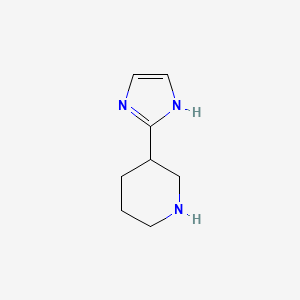

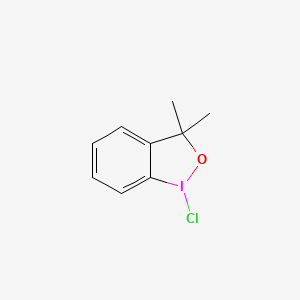

3-(1H-imidazol-2-yl)pipéridine

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis

The molecular structure of “3-(1H-imidazol-2-yl)piperidine” can be represented by the Inchi Code: 1S/C8H13N3/c1-2-8 (6-9-3-1)11-5-4-10-7-11 .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Mécanisme D'action

Target of Action

It’s known that imidazole-containing compounds have a broad range of biological activities . For instance, they can target enzymes like p97 ATPase , which plays a crucial role in protein homeostasis .

Mode of Action

Imidazole derivatives are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of these compounds with their targets can lead to various changes at the molecular and cellular levels.

Biochemical Pathways

They are part of the structure of histidine and purines, which are involved in protein synthesis and energy metabolism, respectively .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .

Result of Action

Given the broad range of biological activities of imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 3-(1H-imidazol-2-yl)piperidine for lab experiments is its relatively simple synthesis method. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further study. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Orientations Futures

There are a number of potential future directions for research on 3-(1H-imidazol-2-yl)piperidine. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other disease areas. Finally, the development of more efficient synthesis methods and improved solubility could also be an area of future research.

Applications De Recherche Scientifique

Agents antibactériens et antimicrobiens

Les dérivés de l'imidazole, y compris la 3-(1H-imidazol-2-yl)pipéridine, ont été étudiés pour leurs propriétés antibactériennes. Ils sont connus pour présenter une activité significative contre diverses souches bactériennes, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antibactériens .

Agents antitumoraux et antinéoplasiques

Ces composés ont montré un potentiel prometteur dans la recherche sur le cancer, en particulier dans la synthèse de molécules ayant un potentiel antitumoral. Des études ont indiqué que certains dérivés de l'imidazole peuvent être efficaces contre les lignées cellulaires cancéreuses telles que MCF-7 et CaCo-2, suggérant leur utilisation dans les thérapies antitumorales .

Inhibiteurs du système nerveux central (SNC)

Les dérivés de la pipéridine contenant de l'imidazole ont été évalués pour leurs propriétés inhibitrices du SNC. Ils ont des applications potentielles dans le traitement des troubles mentaux, des nausées et d'autres affections liées au SNC .

Agents anti-inflammatoires

Les propriétés anti-inflammatoires des dérivés de l'imidazole les rendent adaptés au développement de médicaments anti-inflammatoires. Ces composés peuvent être utilisés pour traiter diverses affections inflammatoires, offrant une nouvelle voie d'intervention thérapeutique .

Traitement du diabète

La recherche a exploré l'utilisation des dérivés de la pipéridine imidazole dans le traitement du diabète de type 2. Ces composés peuvent offrir une nouvelle approche de la gestion de la glycémie et du traitement des complications liées au diabète .

Chémosenseurs

Les dérivés de l'imidazole ont été utilisés comme chémosenseurs en raison de leur capacité à détecter des ions ou des molécules spécifiques. Ils peuvent servir de capteurs sensibles et sélectifs pour l'hypochlorite et les ions cuivre, ce qui a des implications importantes dans la surveillance environnementale et le diagnostic .

Ligands en pince à carbène

Dans le domaine de la chimie, ces composés sont utilisés comme ligands en pince à carbène. Ils jouent un rôle crucial dans la catalyse et ont des applications en synthèse organique et dans les procédés industriels .

Antioxydants pour les lubrifiants

Les propriétés antioxydantes des dérivés de l'imidazole sont exploitées dans la formulation de lubrifiants. Ils contribuent à prévenir la dégradation oxydative, améliorant ainsi les performances et la longévité des huiles lubrifiantes .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-(1H-imidazol-2-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 3-(1H-imidazol-2-yl)piperidine can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream effects .

Cellular Effects

The effects of 3-(1H-imidazol-2-yl)piperidine on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of specific genes involved in cell cycle regulation, leading to changes in cell proliferation . Furthermore, 3-(1H-imidazol-2-yl)piperidine can affect cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 3-(1H-imidazol-2-yl)piperidine exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity . This compound may act as an enzyme inhibitor, preventing the catalytic activity of target enzymes by occupying their active sites . Additionally, 3-(1H-imidazol-2-yl)piperidine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1H-imidazol-2-yl)piperidine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(1H-imidazol-2-yl)piperidine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-(1H-imidazol-2-yl)piperidine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme inhibition and improved cellular function . At higher doses, 3-(1H-imidazol-2-yl)piperidine can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .

Metabolic Pathways

3-(1H-imidazol-2-yl)piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . Additionally, 3-(1H-imidazol-2-yl)piperidine may influence the synthesis and degradation of specific biomolecules, further impacting metabolic pathways .

Transport and Distribution

The transport and distribution of 3-(1H-imidazol-2-yl)piperidine within cells and tissues are essential for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 3-(1H-imidazol-2-yl)piperidine may localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of 3-(1H-imidazol-2-yl)piperidine is critical for its function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-(1H-imidazol-2-yl)piperidine can localize to the nucleus, where it interacts with transcription factors and influences gene expression . Additionally, this compound may be found in the cytoplasm, where it modulates the activity of metabolic enzymes and other proteins .

Propriétés

IUPAC Name |

3-(1H-imidazol-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-7(6-9-3-1)8-10-4-5-11-8/h4-5,7,9H,1-3,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZKRYFTIHMWBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80534434 | |

| Record name | 3-(1H-Imidazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90747-55-0 | |

| Record name | 3-(1H-Imidazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Nitro-[1,1'-biphenyl]-2-ol](/img/structure/B1611535.png)

![Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate](/img/structure/B1611538.png)